2-Hydroxypalmitic acid-d30

Description

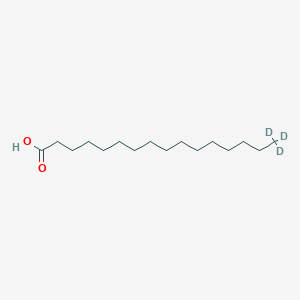

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16,16,16-trideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493909 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75736-53-7 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75736-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxypalmitic Acid-d30: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid-d30 is the deuterated analog of 2-hydroxypalmitic acid, a naturally occurring hydroxylated long-chain saturated fatty acid. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based lipidomics. Its use allows for precise and accurate quantification of its non-deuterated counterpart, which is an intermediate in phytosphingosine (B30862) metabolism and plays a role in various cellular processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its application in lipidomics workflows, and relevant signaling pathways of its biological counterpart.

Introduction

2-Hydroxypalmitic acid is a C16 saturated fatty acid with a hydroxyl group at the alpha-position. It is an important metabolic intermediate and a component of various lipids. To accurately quantify endogenous levels of 2-hydroxypalmitic acid in complex biological matrices, stable isotope dilution mass spectrometry is the method of choice. This compound, in which 30 of the 32 hydrogen atoms are replaced by deuterium (B1214612), is an ideal internal standard for this purpose due to its similar chemical and physical properties to the endogenous analyte and its distinct mass shift.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

| Property | This compound | 2-Hydroxypalmitic acid |

| Synonyms | 2-Hydroxyhexadecanoic acid-d30 | 2-Hydroxyhexadecanoic acid, α-Hydroxypalmitic acid |

| Molecular Formula | C₁₆H₂D₃₀O₃ | C₁₆H₃₂O₃ |

| Molecular Weight | 302.61 g/mol | 272.42 g/mol [1] |

| CAS Number | 2692623-90-6 | 764-67-0[1] |

| Appearance | Solid | Crystalline solid[2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF | Soluble in ethanol (~2.5 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml)[2] |

| Storage | -20°C | -20°C[2] |

Synthesis of this compound

While specific synthesis protocols for this compound are not widely published, a general method for the deuteration of fatty acids can be adapted. A plausible synthetic route involves the use of a palladium on carbon (Pd/C) catalyst with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Catalytic Deuteration of Palmitic Acid

This protocol describes a general method for the perdeuteration of a fatty acid, which would be the precursor for subsequent α-hydroxylation.

Materials:

-

Palmitic acid

-

10% Palladium on carbon (Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Methanol-d4 (MeOD)

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Deuterium gas (D₂) (optional, for enhanced deuteration)

Procedure:

-

Catalyst Preparation: In a high-pressure reaction vessel, suspend 10% Pd/C in D₂O.

-

Reaction Setup: Dissolve palmitic acid in MeOD and add the solution to the reaction vessel containing the catalyst.

-

Deuteration: Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas. Pressurize the vessel with deuterium gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 100-150°C) with vigorous stirring. The reaction is typically run for 24-48 hours.

-

Work-up: After cooling the reaction to room temperature, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting deuterated palmitic acid (palmitic acid-d31) can be purified by recrystallization or column chromatography.

-

α-Hydroxylation: The deuterated palmitic acid can then be subjected to α-hydroxylation. A common method is the bromination of the acyl halide followed by nucleophilic substitution with a hydroxide (B78521) source.

-

Convert the deuterated palmitic acid to its acyl chloride using thionyl chloride.

-

Perform α-bromination using N-bromosuccinimide (NBS) under acidic conditions.

-

Hydrolyze the α-bromo fatty acid to the α-hydroxy fatty acid using a base such as sodium hydroxide, followed by acidification.

-

-

Purity Analysis: The final product, this compound, should be analyzed for isotopic enrichment and chemical purity by mass spectrometry and NMR spectroscopy.

Application in Lipidomics: Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of 2-hydroxypalmitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of 2-Hydroxypalmitic Acid in Plasma

Materials:

-

Plasma sample

-

This compound (internal standard solution of known concentration)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method. Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid Phase Extraction (Optional Cleanup):

-

Reconstitute the dried lipid extract in a small volume of a suitable solvent.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the fatty acids with an appropriate solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in the LC mobile phase.

-

Inject the sample onto a C18 reversed-phase LC column.

-

Perform a gradient elution to separate the fatty acids.

-

Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

Mass Spectrometry Parameters (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxypalmitic acid | 271.2 | [M-H-H₂O]⁻ = 253.2, [M-H-CO₂]⁻ = 227.2 |

| This compound | 301.4 | [M-H-H₂O]⁻ = 283.4, [M-H-CO₂]⁻ = 257.4 |

Note: The exact product ions should be determined experimentally by infusion of the pure standards.

Biological Role and Signaling Pathways of 2-Hydroxypalmitic Acid

2-Hydroxypalmitic acid is an intermediate in phytosphingosine metabolism, which leads to the formation of odd-numbered fatty acids. This pathway is crucial for the synthesis of various sphingolipids, which are essential components of cell membranes and are involved in cell signaling.

The biosynthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). These 2-hydroxy fatty acids can then be incorporated into ceramides (B1148491) to form 2-hydroxy-ceramides, which are precursors for more complex sphingolipids like 2-hydroxy-glucosylceramides and 2-hydroxy-sphingomyelins. These lipids are enriched in specific membrane domains, such as lipid rafts, and play a role in modulating membrane fluidity and the function of membrane-associated proteins.

Conclusion

This compound is an essential tool for researchers in the field of lipidomics. Its use as an internal standard enables the reliable quantification of 2-hydroxypalmitic acid, facilitating studies on its metabolic pathways and its role in health and disease. This technical guide provides the fundamental information and protocols necessary for the effective utilization of this valuable research compound.

References

Synthesis and Commercial Availability of 2-Hydroxypalmitic Acid-d30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of 2-Hydroxypalmitic acid-d30, a deuterated derivative of the endogenous 2-hydroxy fatty acid. This document details a plausible synthetic route, presents quantitative data, outlines experimental protocols, and illustrates relevant biological pathways and analytical workflows.

Introduction

2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid hydroxylated at the alpha-position. It is a key component of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1] These 2-hydroxy fatty acid-containing sphingolipids play crucial roles in maintaining membrane structure and are implicated in various cell signaling pathways.[1][2] The deuterated isotopologue, this compound, serves as a valuable tool in metabolic research and clinical diagnostics, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart and for tracing its metabolic fate in vivo.

Commercial Availability

This compound is commercially available from specialized chemical suppliers. The table below summarizes the information for known vendors.

| Supplier | Product Name | Catalog Number | Purity | CAS Number |

| MedChemExpress | This compound | HY-N7814S | >98% | 2692623-90-6 |

| Larodan | 2-Hydroxy-hexadecanoic-D30 acid | 71-1633 | >98% | 2692623-90-6 |

Proposed Synthesis of this compound

Synthesis Pathway Overview

Caption: Proposed two-step synthesis of this compound.

Step 1: Perdeuteration of Palmitic Acid

The first step involves the exhaustive replacement of hydrogen atoms with deuterium (B1214612) on the palmitic acid backbone. This can be achieved through heterogeneous catalysis.

-

Materials:

-

Palmitic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)

-

High-pressure reactor

-

-

Procedure:

-

In a high-pressure reactor, combine palmitic acid and a catalytic amount of Pt/C.

-

Add D₂O as the deuterium source.

-

Seal the reactor and purge with an inert gas (e.g., argon).

-

Heat the mixture under pressure while stirring. The reaction temperature and pressure may need optimization but are typically in the range of 150-250 °C and 10-30 bar.

-

Maintain the reaction for a sufficient duration (e.g., 24-72 hours) to ensure high levels of deuterium incorporation. To achieve near-complete deuteration, the process may be repeated with fresh D₂O and catalyst.

-

After cooling, the reaction mixture is filtered to remove the catalyst.

-

The deuterated palmitic acid (Palmitic acid-d31) is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification and Analysis:

-

The crude product can be purified by recrystallization.

-

The isotopic enrichment should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the corresponding methyl ester.

-

Step 2: Alpha-Hydroxylation of Palmitic Acid-d31

The second step introduces a hydroxyl group at the C-2 position of the deuterated palmitic acid. A common method for this transformation is through an intermediate alpha-chloro fatty acid.

-

Materials:

-

Palmitic acid-d31

-

Trichloroisocyanuric acid (TCCA)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Acetonitrile

-

-

Procedure:

-

Alpha-Chlorination: In a solvent-free reaction, heat Palmitic acid-d31 to its melting point. Add TCCA portion-wise with stirring. The reaction is typically exothermic and should be controlled. The reaction progress can be monitored by TLC or GC-MS.

-

Hydrolysis: The resulting crude alpha-chloro palmitic acid-d31 is then subjected to hydrolysis. In a round-bottom flask, dissolve KOH in water and heat to 80°C. Add the crude alpha-chloro fatty acid and reflux the mixture for approximately 24 hours.

-

Acidification and Precipitation: After cooling to room temperature, acidify the mixture with HCl (e.g., 1 M) to a pH of 1. This will precipitate the this compound as a solid.

-

-

Purification and Analysis:

-

The precipitated product is collected by filtration.

-

Purification can be achieved by trituration with acetonitrile.

-

The final product's purity and identity should be confirmed by techniques such as NMR, GC-MS, and melting point analysis.

-

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis.

| Parameter | Step 1: Perdeuteration | Step 2: α-Hydroxylation |

| Starting Material | Palmitic Acid | Palmitic Acid-d31 |

| Key Reagents | D₂O, Pt/C | TCCA, KOH |

| Typical Yield | >90% | ~74% |

| Isotopic Enrichment | >98% atom D | Maintained from Step 1 |

| Purity of Final Product | - | >99% |

Biological Role and Signaling Pathway

2-Hydroxypalmitic acid is a crucial component of sphingolipids. The synthesis of 2-hydroxy fatty acid-containing sphingolipids is initiated by the hydroxylation of a fatty acid, a reaction catalyzed by fatty acid 2-hydroxylase (FA2H).[1] These specialized sphingolipids are integral to the structure and function of cellular membranes, particularly in the myelin sheath of nerve cells.[3]

References

Unlocking Cellular Secrets: A Technical Guide to Stable Isotope Labeling with Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental applications, and data interpretation of stable isotope labeling using deuterated compounds. From elucidating complex metabolic pathways to enhancing the pharmacokinetic profiles of novel drug candidates, deuterium (B1214612) labeling has emerged as a powerful and versatile tool in modern scientific research. This document provides a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in leveraging this technology.

Core Principles of Stable Isotope Labeling with Deuterium

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of this technique.[1] The fundamental principle underpinning the utility of deuterium labeling lies in the mass difference between protium (B1232500) (¹H) and deuterium, which can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This seemingly subtle alteration provides a powerful analytical handle to trace the metabolic fate of molecules, quantify protein turnover, and probe enzyme reaction mechanisms.[3][4]

A key phenomenon exploited in drug development is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate for reactions that involve the cleavage of a C-D bond.[5] This effect can be strategically employed to slow the metabolism of a drug, potentially improving its half-life, reducing the formation of toxic metabolites, and enhancing its overall therapeutic profile.[5][6]

Applications in Research and Drug Development

The applications of stable isotope labeling with deuterated compounds are vast and continue to expand across various scientific disciplines.

Metabolic Research: Tracing Cellular Pathways

Deuterium-labeled compounds, particularly deuterated water (D₂O) and glucose, are instrumental in tracing the flow of atoms through metabolic pathways.[7][8] This allows researchers to quantify metabolic fluxes and understand how cells adapt to different physiological and pathological conditions.

-

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Deuterium labeling can track the conversion of glucose to pyruvate (B1213749) and its subsequent entry into the TCA cycle, providing insights into cellular energy metabolism.[7][8]

-

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide synthesis. Deuterium-labeled glucose can be used to elucidate the flux through this pathway.[4][9]

-

Fatty Acid Synthesis: D₂O is widely used to measure the rate of de novo fatty acid synthesis. The incorporation of deuterium from body water into newly synthesized fatty acids can be quantified to determine the rate of this anabolic process.[1][10]

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Deuterated compounds serve two primary roles in this area:

-

Internal Standards in Bioanalysis: Deuterium-labeled versions of a drug are ideal internal standards for quantitative mass spectrometry assays. Their chemical similarity to the unlabeled drug ensures they behave identically during sample preparation and analysis, while their mass difference allows for accurate quantification.[11]

-

Improving Pharmacokinetic Profiles: By strategically placing deuterium at sites of metabolic attack, the KIE can be harnessed to slow down drug metabolism, leading to a longer half-life and improved bioavailability.[5][6] This "deuterium switch" approach has led to the development of several FDA-approved deuterated drugs.[11]

Quantitative Proteomics

Deuterium labeling is a cost-effective method for quantitative proteomics.[12] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can utilize deuterated amino acids to differentially label proteins from different cell populations. By mixing the labeled and unlabeled samples and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be determined simultaneously.[2] Another approach involves metabolic labeling with D₂O to measure protein turnover rates on a proteome-wide scale.[13]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the deuterium kinetic isotope effect on various enzymes relevant to drug metabolism.

Table 1: Deuterium Kinetic Isotope Effect (KIE) on Cytochrome P450 (CYP) Mediated Reactions

| Substrate/Reaction | CYP Isoform | Observed KIE (kH/kD) | Reference |

| Morphine N-demethylation | P450-linked | Slowed metabolism | [7][14] |

| Cholesterol 7α-hydroxylation | P450 7A1 | No KIE observed | [15] |

| Various P450 Reactions | Multiple | KIEs larger than 7 reported | [14] |

Table 2: Deuterium Kinetic Isotope Effect (KIE) on Alcohol Dehydrogenase (ADH) Catalyzed Reactions

| Substrate | Enzyme Source | Observed KIE (kH/kD) | Reference |

| Ethanol | Yeast ADH | 1.5 | [6] |

| 2-Cl-ethanol | Yeast ADH | 5 | [6] |

| 2-Br-ethanol | Yeast ADH | 5 | [6] |

| Cyclohexanol | Horse Liver ADH | Intrinsic KIE of 6.3 | [16] |

| Benzaldehyde Reduction | Yeast ADH | 1.05 (secondary KIE) | [17] |

Table 3: Deuterium Kinetic Isotope Effect (KIE) on Monoamine Oxidase (MAO) Catalyzed Reactions

| Substrate | MAO Isoform | Observed KIE (kH/kD) | Reference |

| Benzylamine | MAO-B | 5.2 | [6] |

| Tyramine | MAO | 2.3 | [3] |

| Kynuramine | MAO | 2.1 | [3] |

| MPTP-6,6-d₂ | MAO-B | 3.55 | [5] |

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

Protocol for Metabolic Labeling with D₂O for Protein Turnover Analysis

This protocol outlines the steps for labeling proteins in cell culture with D₂O to measure protein turnover rates.[2]

Materials:

-

Cell culture medium appropriate for the cell line

-

Deuterium oxide (D₂O, 99.9%)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Trypsin (mass spectrometry grade)

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

-

Solvents for liquid chromatography (LC) (e.g., water, acetonitrile, formic acid)

Procedure:

-

Cell Culture and Adaptation: Culture cells to ~70-80% confluency in standard cell culture medium.

-

Labeling: Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O. The D₂O is added to the water used to prepare the medium.

-

Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.

-

Protein Extraction and Digestion:

-

Lyse the cells in lysis buffer containing a protease inhibitor cocktail on ice.

-

Quantify the protein concentration of each lysate (e.g., using a BCA assay).

-

Take a fixed amount of protein from each time point for digestion.

-

Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into peptides overnight with trypsin.

-

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.

-

Calculate protein turnover rates from the peptide-level data.

-

Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol outlines the continuous-labeling, bottom-up HDX-MS approach for studying protein conformational dynamics.[4]

Materials:

-

Highly pure protein sample

-

D₂O-based labeling buffer (pD adjusted)

-

Quench buffer (low pH and temperature)

-

Immobilized pepsin column

-

LC-MS system

Procedure:

-

Preparation of Reagents: Prepare all buffers and ensure the protein sample is in a compatible buffer.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer. Collect aliquots at various time points (e.g., 10s, 1min, 10min, 1h).

-

Quenching: Stop the exchange reaction by mixing the aliquot with quench buffer at low temperature.

-

Proteolytic Digestion: Inject the quenched sample onto an online pepsin column for digestion into peptides.

-

LC-MS Analysis: Separate the peptides by reverse-phase chromatography and analyze by mass spectrometry.

-

Data Analysis:

-

Identify the peptides from the non-deuterated control.

-

Measure the mass increase of each peptide at each time point to determine the extent of deuterium uptake.

-

Compare the deuterium uptake profiles between different protein states (e.g., with and without a ligand) to identify regions of conformational change.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

References

- 1. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]

- 3. DEUTERIUM ISOTOPE EFFECTS IN RELATION TO THE CHEMICAL MECHANISM OF MONOAMINE OXIDASE (Journal Article) | OSTI.GOV [osti.gov]

- 4. benchchem.com [benchchem.com]

- 5. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pH variation of isotope effects in enzyme-catalyzed reactions. 2. Isotope-dependent step not pH dependent. Kinetic mechanism of alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Hydroxypalmitic Acid Across Tissues: A Technical Deep Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural abundance, analytical methodologies, and signaling roles of 2-hydroxypalmitic acid (2-OHPA) in various tissues.

Introduction

2-Hydroxypalmitic acid (2-OHPA), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is an intriguing endogenous metabolite primarily found as a constituent of sphingolipids. These complex lipids are integral to cell membrane structure and are increasingly recognized for their roles in cellular signaling. While the presence of 2-hydroxy fatty acids (2-HFAs) is well-documented, specific quantitative data on 2-OHPA's abundance across different tissues has been sparse. This technical guide consolidates available data on the natural distribution of 2-OHPA, details the sophisticated analytical techniques required for its quantification, and explores its emerging role in cellular signaling pathways. This information is critical for researchers investigating its physiological functions and its potential as a biomarker or therapeutic target in various diseases.

Natural Abundance of 2-Hydroxypalmitic Acid

2-OHPA is not typically found as a free fatty acid in significant amounts within cells. Instead, it is predominantly N-acylated to a sphingoid base to form 2-hydroxy-ceramides, which are then incorporated into more complex sphingolipids like sphingomyelin (B164518) and galactosylceramides. The distribution of these 2-hydroxy sphingolipids, and by extension 2-OHPA, is tissue-specific, with notable enrichment in the nervous system, skin (epidermis), and kidneys.[1][2]

While precise quantitative data for free 2-OHPA is limited in the literature, the abundance of ceramides (B1148491) containing 2-hydroxy fatty acids provides an indirect measure of its prevalence. The following tables summarize the available quantitative data for 2-OHPA and related 2-hydroxy fatty acid-containing ceramides in various human and animal tissues. It is important to note that concentrations can vary based on the specific analytical methods employed, the physiological state of the tissue, and the species studied.

Table 1: Quantitative Data on 2-Hydroxypalmitic Acid (C16:0) Containing Ceramides in Human Tissues

| Tissue | Lipid Class | Concentration | Method | Reference |

| Stratum Corneum | Ceramide [AH] (α-hydroxy fatty acid-containing) | Abundant | LC/MS/MS | [3] |

| Stratum Corneum | Ceramide [NH] (N-acyl-α-hydroxy-sphingosine) | ~23.7% of total ceramides | LC/MS/MS | [3] |

| Adipose Tissue (Subcutaneous) | C16:0-Ceramide | Increased in obesity | Not specified | [4][5] |

Table 2: Quantitative Data on 2-Hydroxy Fatty Acids in Animal Tissues

| Tissue | Species | Lipid Class | Concentration | Method | Reference | | :--- | :--- | :--- | :--- | :--- | | Brain (Whole) | Mouse | Total 2-OH FAs | - | GC-MS/MS |[6] | | Kidney | Mouse | Total Lipids | Not specified | - |[7] | | Lung | Mouse | Phospholipids | Not specified | TLC, GC |[8] |

Note: The tables highlight the scarcity of direct quantitative data for 2-OHPA. Much of the available information is qualitative or focuses on broader categories of hydroxy fatty acids or the ceramide species they are part of.

Experimental Protocols for Quantification

The accurate quantification of 2-OHPA in biological matrices is challenging due to its low abundance in free form and its incorporation into complex lipids. The following section outlines the key steps and methodologies commonly employed for its analysis.

Workflow for 2-OHPA Analysis

Caption: General workflow for the analysis of 2-hydroxypalmitic acid from tissue samples.

Detailed Methodologies

1. Lipid Extraction:

-

Folch or Bligh & Dyer Methods: These are the most common methods for total lipid extraction from tissues.[4] They involve homogenization of the tissue in a chloroform:methanol mixture, followed by phase separation to isolate the lipid-containing organic layer.

2. Hydrolysis of Complex Lipids (Saponification):

-

To quantify 2-OHPA that is incorporated into sphingolipids, the amide bond must be cleaved. This is typically achieved through strong acid or alkaline hydrolysis (saponification).[2][9]

-

Protocol: The dried lipid extract is treated with a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) and heated to release the fatty acids from their sphingolipid backbone.[9]

3. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Free fatty acids are not volatile enough for direct GC-MS analysis. Therefore, a two-step derivatization is often necessary for 2-OHPA.

-

Esterification: The carboxyl group is converted to a methyl ester (Fatty Acid Methyl Ester or FAME) using reagents like boron trifluoride (BF₃) in methanol.[10]

-

Silylation: The hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility and thermal stability of the analyte.[10][11]

-

-

GC-MS Analysis: The derivatized sample is then injected into a GC-MS system for separation and detection. The mass spectrometer allows for the identification and quantification of 2-methoxy-palmitic acid methyl ester based on its specific mass spectrum and retention time.[12]

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS offers a powerful alternative for the analysis of 2-OHPA, often with higher sensitivity and specificity, and can sometimes be performed without derivatization.[13]

-

Protocol: The hydrolyzed fatty acid mixture is separated on a reverse-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of 2-OHPA based on its precursor and product ion masses.[9]

Signaling Pathways Involving 2-Hydroxypalmitic Acid

The role of 2-OHPA in cell signaling is an emerging area of research, with most evidence pointing to the activities of the 2-hydroxy ceramides it forms. These specialized ceramides appear to have distinct functions from their non-hydroxylated counterparts.[12]

Ceramide-Mediated Apoptosis

Ceramides are well-established second messengers in the induction of apoptosis (programmed cell death).[10] Studies have shown that 2-hydroxy ceramides can also induce apoptosis, and in some cases, are more potent than non-hydroxy ceramides.[1][12] The proposed mechanism involves the activation of specific signaling cascades that lead to cell death.

Caption: Simplified pathway of 2-hydroxy ceramide-mediated apoptosis.

Inhibition of the mTOR Signaling Pathway

Recent research has implicated (R)-2-hydroxypalmitic acid, the biologically active enantiomer, in the regulation of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[7][14][15]

In the context of gastric cancer, (R)-2-OHPA has been shown to increase chemosensitivity to cisplatin, partly by inhibiting the mTOR/S6K1/Gli1 signaling pathway.[4] This suggests that 2-OHPA or its derivatives could have therapeutic potential in combination with conventional cancer therapies.

Caption: Inhibition of the mTOR/S6K1/Gli1 pathway by (R)-2-hydroxypalmitic acid.

Conclusion and Future Directions

2-Hydroxypalmitic acid, primarily through its incorporation into sphingolipids, is a significant component of the lipidome in various tissues, particularly the nervous system, skin, and kidneys. While its presence is established, this guide highlights the critical need for more extensive quantitative studies to establish baseline levels in different tissues and disease states. The detailed analytical protocols provided herein offer a roadmap for researchers to undertake such investigations. Furthermore, the emerging roles of 2-OHPA and its ceramide derivatives in key signaling pathways, such as apoptosis and mTOR regulation, underscore its potential as a bioactive lipid with therapeutic implications. Future research should focus on elucidating the precise molecular targets of 2-OHPA-containing lipids and their downstream effects to fully unravel their physiological and pathological significance.

References

- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Brain Lipidomics: Investigation of Formalin Fixed Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipid content of human adipose tissue: relationship to adiponectin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary modulation of phospholipid fatty acid composition and lipoxygenase products in mouse lung homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of free fatty acids in human stratum corneum using tandem mass spectrometry and surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new HPLC-based method for the quantitative analysis of inner stratum corneum lipids with special reference to the free fatty acid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: Unveiling the Critical Role of Deuterated Standards in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount. This is especially true in fields like pharmaceutical development, clinical research, and environmental analysis, where critical decisions are based on the reliable quantification of molecules in complex biological and environmental matrices. At the heart of achieving this reliability lies the use of deuterated internal standards. This technical guide delves into the core principles, practical applications, and significant advantages of employing these stable isotope-labeled compounds, providing a comprehensive overview for scientists and researchers seeking to enhance the robustness of their mass spectrometry-based analyses.

Core Principles: Why Deuterium (B1214612) Labeling Sets the Standard

The foundational principle behind the efficacy of a deuterated internal standard (IS) is the introduction of a compound that is chemically almost identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1][2] This is achieved by replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D).[2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the deuterated IS.[2] However, their near-identical physicochemical properties ensure they behave in a remarkably similar manner throughout the entire analytical process, from sample preparation to detection.[1][2]

This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality, including:

-

Matrix Effects: Complex biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[2][3] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[2][4]

-

Sample Preparation Variability: Steps such as liquid-liquid extraction or solid-phase extraction can have inconsistent analyte recovery between samples.[3] A deuterated standard, added at the beginning of the process, tracks these variations and corrects for potential losses.

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time.[3] The consistent signal of the deuterated internal standard provides a stable reference to normalize these variations, ensuring data consistency across analytical runs.[3][5]

The following diagram illustrates the fundamental principle of using a deuterated internal standard to correct for analytical variability.

Quantitative Data Presentation: The Proof of Performance

The theoretical advantages of deuterated internal standards are consistently supported by empirical data. Studies comparing bioanalytical methods using deuterated internal standards versus structural analogs or no internal standard demonstrate superior accuracy and precision with the former.[1] The following tables summarize key performance data from various applications.

| Parameter | With Deuterated IS | With Structural Analog IS | Reference |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [4] |

| Precision (%CV) | Typically <10% | Can be >15% | [4] |

| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | [4] |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | [4] |

Table 1: Comparison of Assay Performance with Deuterated vs. Structural Analog Internal Standards.

| Analyte | Linear Range | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Reference |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |

Table 2: Performance of a Multiplexed LC-MS/MS Assay for Immunosuppressants Using Deuterated Internal Standards. [6]

Experimental Protocols: A Practical Guide

The integration of a deuterated internal standard into a bioanalytical workflow is a critical step for ensuring data quality. The following provides a detailed methodology for a key experiment: the quantification of a drug in plasma using LC-MS/MS.

Protocol: Quantitative Analysis of a Drug in Human Plasma

1. Materials and Reagents:

-

Analyte reference standard

-

Deuterated internal standard (high isotopic purity)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Blank human plasma

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in methanol to prepare individual primary stock solutions.[7]

-

Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution with methanol/water (50:50, v/v) to create a series of working solutions for the calibration curve and quality control (QC) samples.[7]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.[7]

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[1]

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).[7]

-

Chromatographic Column: A suitable C18 column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

MS Detection: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the deuterated internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.

-

Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve.[7]

-

Determine the concentration of the analyte in the unknown and QC samples by interpolating their response ratios from the calibration curve.[7]

The following diagram illustrates a typical bioanalytical workflow incorporating a deuterated internal standard.

Diverse Applications of Deuterated Standards

The utility of deuterated standards extends across numerous scientific disciplines.

-

Pharmacokinetic Studies: A cornerstone of drug development, pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] Deuterated standards are indispensable for the accurate quantification of drugs and their metabolites in biological fluids over time, providing reliable data for critical decision-making.[1][]

-

Metabolomics: In the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms, deuterated standards are used for both targeted and untargeted approaches. They enable accurate quantification of specific metabolites and can also be used as tracers to elucidate metabolic pathways.[9]

-

Environmental Analysis: The detection and quantification of pollutants, such as pesticides and industrial byproducts, in environmental samples like water and soil often rely on mass spectrometry.[10][11] Deuterated internal standards are crucial for achieving the low detection limits and high accuracy required for regulatory compliance and environmental monitoring.[12][13]

-

Quantitative Proteomics: In the study of proteins, stable isotope labeling, including deuteration, is a common strategy for quantitative analysis.[14][15] While carbon-13 and nitrogen-15 (B135050) are also used, deuterium labeling offers a cost-effective method for relative and absolute quantification of proteins and peptides.[]

The following diagram illustrates the use of a deuterated tracer in elucidating a metabolic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dl.astm.org [dl.astm.org]

- 12. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 13. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxypalmitic Acid: A Key Intermediate in Phytosphingosine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (B30862), a bioactive sphingolipid, plays a crucial role in various cellular processes. Its metabolic pathway, particularly its degradation, has garnered significant attention due to its implications in cellular homeostasis and disease. A key intermediate in this pathway is 2-hydroxypalmitic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the alpha position. This technical guide provides a comprehensive overview of the role of 2-hydroxypalmitic acid in phytosphingosine metabolism, detailing the enzymatic steps, quantitative data from relevant studies, and experimental protocols for further investigation.

Phytosphingosine Degradation Pathway

Phytosphingosine is metabolized through a series of enzymatic reactions that ultimately lead to the formation of odd-numbered fatty acids. This degradation pathway involves fatty acid α-oxidation and is initiated by the phosphorylation of phytosphingosine. 2-Hydroxypalmitic acid emerges as a critical intermediate in this cascade.

The degradation of phytosphingosine to pentadecanoic acid (C15:0) involves a six-reaction sequence. The final three reactions constitute the α-oxidation process. The aldehyde dehydrogenase ALDH3A2 is a key enzyme, catalyzing two oxidation steps in this pathway. Another crucial enzyme is the 2-hydroxyacyl-CoA lyase 2 (HACL2), which is responsible for the cleavage of the C1 unit from 2-hydroxyacyl-CoA.[1][2]

Recent studies have elucidated the entire phytosphingosine degradation pathway, revealing that it occurs in the endoplasmic reticulum in mammals, in addition to the previously known α-oxidation in peroxisomes.[1][2] This discovery has significant implications for understanding the cellular localization and regulation of this metabolic route.

Quantitative Data on the Role of HACL2 in α-Oxidation

To understand the specific contribution of enzymes in the phytosphingosine degradation pathway, studies involving gene knockouts are invaluable. The following table summarizes the quantitative analysis of 2-hydroxy C24:0 ceramide and C23:0 ceramide levels in wild-type (WT) and various knockout (KO) Chinese Hamster Ovary (CHO-K1) cell lines. This data highlights the significant role of HACL2 in the α-oxidation of very-long-chain 2-hydroxy fatty acids.

| Cell Line | Treatment | 2-OH C24:0 CER (pmol/mg protein) | C23:0 CER (pmol/mg protein) |

| WT | DMSO | 1.5 ± 0.2 | 0.8 ± 0.1 |

| 2-OH C24:0 FA | 15.2 ± 1.5 | 5.3 ± 0.6 | |

| Hacl1 KO | DMSO | 1.6 ± 0.3 | 0.9 ± 0.1 |

| 2-OH C24:0 FA | 16.1 ± 2.1 | 5.9 ± 0.8 | |

| Hacl2 KO | DMSO | 1.4 ± 0.2 | 0.2 ± 0.0 |

| 2-OH C24:0 FA | 52.3 ± 5.8 | 0.5 ± 0.1 | |

| Hacl1 Hacl2 DKO | DMSO | 1.5 ± 0.2 | 0.2 ± 0.0 |

| 2-OH C24:0 FA | 52.1 ± 6.1 | 0.5 ± 0.1 |

Data is presented as mean ± SD (n=3). Cells were incubated with 4 µM 2-OH C24:0 fatty acid for 72 hours. Data extracted from a study on the role of HACL2 in odd-chain fatty acid production.[3]

Experimental Protocols

Cell Culture of CHO-K1 Cells

Chinese Hamster Ovary (CHO-K1) cells are a common model system for studying lipid metabolism.

Materials:

-

CHO-K1 cell line

-

Ham's F-12 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Thawing: Thaw cryopreserved CHO-K1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium (Ham's F-12 with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspension and Plating: Resuspend the cell pellet in fresh complete culture medium and transfer to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:5 to 1:10) in fresh medium.

Lipid Extraction for LC-MS/MS Analysis

Materials:

-

Cultured cells

-

Water (LC-MS grade)

-

Internal standards (e.g., deuterated lipid standards)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a suitable volume of PBS and transfer to a glass tube.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add methanol and chloroform in a ratio of 2:1 (v/v) to the sample volume.

-

Vortex thoroughly for 1 minute.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

-

Vortex again and centrifuge at 1000 x g for 10 minutes to separate the phases.

-

-

Phase Separation: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis of 2-Hydroxypalmitic Acid and Related Sphingolipids

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

C18 reversed-phase column

General LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the lipids.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the target analytes.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

In Vitro Enzyme Assay for ALDH3A2 and HACL2

General Principle: Enzyme activity can be determined by monitoring the consumption of a substrate or the formation of a product over time. For ALDH3A2 and HACL2, this can be achieved using synthetic substrates and detecting the products by spectrophotometry or mass spectrometry.

Example Assay for Aldehyde Dehydrogenase (ALDH) Activity:

-

Substrate: A specific aldehyde substrate (e.g., a synthetic aldehyde related to the phytosphingosine pathway).

-

Cofactor: NAD+ or NADP+.

-

Detection: The production of NADH or NADPH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

-

Reaction Mixture: A buffered solution containing the enzyme source (e.g., cell lysate or purified enzyme), substrate, and cofactor.

-

Procedure: The reaction is initiated by adding the substrate, and the change in absorbance is recorded over time.

Note: Specific protocols for ALDH3A2 and HACL2 with their native substrates would require further optimization and may involve LC-MS-based detection of the specific products.

Conclusion

2-Hydroxypalmitic acid is a pivotal intermediate in the degradation of phytosphingosine, a pathway that is increasingly recognized for its role in cellular lipid homeostasis. The elucidation of this pathway and the key enzymes involved, such as ALDH3A2 and HACL2, opens new avenues for research into the regulation of sphingolipid metabolism and its association with various physiological and pathological conditions. The experimental protocols and quantitative data presented in this guide provide a foundation for scientists and drug development professionals to further explore this important metabolic route and its potential as a therapeutic target.

References

- 1. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Lipidomics: A Technical Guide to the Preliminary Research Applications of 2-Hydroxypalmitic Acid-d30

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics and metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. 2-Hydroxypalmitic acid-d30, the deuterated analog of the endogenous 2-hydroxy fatty acid, is emerging as a critical reagent for advancing our understanding of lipid metabolism, signaling, and its role in disease. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its utility as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis. While specific experimental data for the d30 variant is nascent, the methodologies presented herein are based on established protocols for deuterated fatty acids and the known biological significance of its non-deuterated counterpart, 2-Hydroxypalmitic acid (2-OHPA).

Core Applications of this compound

The primary applications of this compound in a research setting are twofold:

-

Quantitative Analysis (Internal Standard): In mass spectrometry-based lipidomics, accurate quantification of endogenous lipids is often hampered by variations in sample preparation and instrument response.[1][2] Deuterated internal standards, such as this compound, are considered the gold standard for mitigating these issues.[2] By adding a known amount of the deuterated standard to a sample, the ratio of the endogenous analyte to the standard can be used for precise and accurate quantification, as both molecules exhibit nearly identical chemical and physical properties during extraction and analysis.[3]

-

Metabolic Tracing: Isotope-labeled fatty acids are instrumental in tracking the metabolic fate of these molecules within biological systems.[] this compound can be introduced to cells or organisms to trace its incorporation into complex lipids, such as sphingolipids, and to monitor its downstream metabolic products.[5][6][7][8] This allows researchers to dissect metabolic pathways and understand how they are altered in various physiological and pathological states.

Quantitative Data Summary

While specific quantitative parameters for the direct use of this compound are not yet widely published, the following table summarizes relevant data for the quantification of the non-deuterated 2-Hydroxypalmitic acid, which informs the potential experimental conditions for its deuterated counterpart.

| Parameter | Value | Context | Reference |

| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | For non-deuterated hydroxy fatty acids in milk using LC-HRMS. | [9] |

| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | For non-deuterated hydroxy fatty acids in milk using LC-HRMS. | [9] |

| Typical Concentration in Plasma | Variable | Dependent on physiological/pathological state. Requires sensitive detection methods. | |

| Isotopic Purity | >98% (typical for commercial standards) | Essential for accurate quantification and to minimize isotopic interference. |

Experimental Protocols

Quantification of Endogenous 2-Hydroxypalmitic Acid using this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of 2-OHPA in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

a. Sample Preparation:

-

Homogenization: Homogenize the biological sample in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of this compound to the homogenate.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Saponification: Hydrolyze the lipid extract with a methanolic potassium hydroxide (B78521) solution to release free fatty acids.

-

Acidification and Extraction: Neutralize the solution and extract the free fatty acids with an organic solvent like hexane.

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with a modifier like formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode in the negative ionization mode.[3] Monitor specific precursor-to-product ion transitions for both endogenous 2-OHPA and the this compound internal standard.

c. Data Analysis:

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Determine the concentration of the endogenous 2-OHPA using a calibration curve generated with known concentrations of the non-deuterated standard.[2]

Caption: Workflow for quantifying 2-OHPA with a deuterated standard.

Metabolic Tracing of 2-Hydroxypalmitic Acid

This protocol provides a framework for tracing the metabolic fate of 2-OHPA in a cell culture model.

a. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with a medium supplemented with this compound. The concentration and labeling duration will need to be optimized for the specific cell type and experimental question.

-

Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled fatty acid.

b. Sample Collection and Lipid Extraction:

-

Wash the cells with cold PBS to remove any remaining labeled fatty acid from the medium.

-

Harvest the cells and perform a lipid extraction as described in the previous protocol.

c. LC-MS/MS Analysis:

-

Analyze the lipid extract using LC-MS/MS. The instrument can be operated in full scan mode to identify potential metabolites or in a targeted manner to look for the incorporation of the d30-label into specific complex lipids (e.g., ceramides, hexosylceramides).

-

High-resolution mass spectrometry can be particularly useful for distinguishing between different isotopologues.

d. Data Analysis:

-

Analyze the mass spectrometry data to identify peaks corresponding to lipids containing the d30-label.

-

The pattern of labeled species will provide insights into the metabolic pathways involving 2-OHPA.

Caption: Workflow for metabolic tracing using 2-HPA-d30.

Signaling Pathways Involving 2-Hydroxypalmitic Acid

Recent research has implicated the non-deuterated (R)-enantiomer of 2-OHPA in cancer cell signaling, particularly in enhancing chemosensitivity.[10] (R)-2-OHPA, produced by the enzyme Fatty Acid 2-Hydroxylase (FA2H), has been shown to inhibit the mTOR/S6K1/Gli1 signaling pathway.[10] The use of this compound can be instrumental in further dissecting this pathway by allowing for precise quantification of 2-OHPA levels under different experimental conditions and by tracing its direct interactions with cellular components.

Caption: (R)-2-OHPA inhibits the mTOR/S6K1/Gli1 signaling pathway.

Conclusion and Future Directions

This compound is poised to be a valuable tool for researchers in lipidomics, drug development, and cell biology. Its primary utility lies in its application as an internal standard for the accurate quantification of its endogenous counterpart and as a tracer to explore the metabolic fate and signaling roles of 2-OHPA. While the research specifically employing this compound is still in its preliminary stages, the established methodologies for other deuterated fatty acids provide a clear roadmap for its application. Future studies will likely focus on leveraging this tool to gain a more precise understanding of the role of 2-OHPA in cancer, neurodegenerative diseases, and other metabolic disorders. The ability to accurately measure and trace this specific lipid will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Metabolic Labeling with 2-Hydroxypalmitic Acid-d30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo.[1] 2-Hydroxypalmitic acid (2-OHPA) is a crucial fatty acid component of sphingolipids, particularly in the nervous system, skin, and kidneys.[2] Its presence in ceramides (B1148491) and other complex sphingolipids is essential for maintaining cellular structure and function, such as the epidermal permeability barrier.[2] Dysregulation of 2-hydroxy-sphingolipid metabolism has been implicated in various diseases, including genetic disorders and cancer.[3][4]

This document provides detailed application notes and protocols for in vivo labeling studies in animal models using 2-Hydroxypalmitic acid-d30 (2-OHPA-d30). This deuterated tracer allows for the sensitive and specific tracking of 2-OHPA incorporation into the sphingolipidome, providing insights into its metabolism, turnover, and distribution in various tissues. The protocols outlined below cover animal administration, tissue processing, lipid extraction, and mass spectrometry analysis.

Metabolic Pathway of 2-Hydroxypalmitic Acid

2-Hydroxypalmitic acid, once introduced into the cellular environment, is primarily utilized in the synthesis of 2-hydroxy-sphingolipids. The fatty acid is first activated to its CoA thioester, 2-hydroxypalmitoyl-CoA. This activated form is then used by ceramide synthases (CerS) to acylate a sphingoid base (like sphingosine (B13886) or sphinganine), forming 2-hydroxy-ceramide. This ceramide can then be further metabolized to more complex sphingolipids such as sphingomyelin (B164518) or glucosylceramide.[2][5]

Experimental Workflow

A typical in vivo labeling study with 2-OHPA-d30 involves several key steps, from administration of the tracer to the final data analysis. The workflow is designed to ensure reproducible and accurate measurement of labeled lipid species.

Detailed Experimental Protocols

Protocol 1: Animal Handling and Administration of 2-OHPA-d30

-

Animal Model: C57BL/6 mice (8-10 weeks old) are a commonly used model. House animals under standard conditions with ad libitum access to food and water.

-

Tracer Preparation: Solubilize 2-OHPA-d30 in a vehicle suitable for in vivo administration, such as a solution of 5% ethanol, 5% Tween-80, and 90% saline.

-

Administration: Administer a single dose of 2-OHPA-d30 (e.g., 10 mg/kg body weight) via oral gavage or intraperitoneal (IP) injection.

-

Time Points: Euthanize cohorts of animals at various time points post-administration (e.g., 2, 6, 12, 24, and 48 hours) to track the dynamic incorporation of the tracer.

-

Tissue Collection: At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animals with cold phosphate-buffered saline (PBS) and harvest tissues of interest (e.g., brain, liver, skin, kidney). Snap-freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Tissues

This protocol is based on the method by Bligh and Dyer.[6]

-

Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a mixture of chloroform (B151607):methanol (1:2, v/v) containing an internal standard (e.g., C17-sphingolipids).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., methanol) and store at -80°C.

Protocol 3: LC-MS/MS Analysis for d30-Labeled Sphingolipids

-

Chromatography: Perform lipid separation using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) system. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (7:3, v/v) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.[7]

-

Detection of Labeled Species: Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect sphingolipids. The d30 label will result in a mass shift of +30 Da compared to the endogenous (d0) lipid. For example, monitor the transition for the sphingoid base fragment to identify different classes of sphingolipids and their labeled counterparts.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, data from a time-course experiment in mice, demonstrating the incorporation of 2-OHPA-d30 into various sphingolipid species in different tissues. Data are expressed as the percentage of the labeled lipid relative to its corresponding endogenous (unlabeled) pool.

Table 1: Incorporation of 2-OHPA-d30 into 2-Hydroxy-Ceramide (d18:1/2-OH-16:0-d30)

| Time Point | Brain (%) | Liver (%) | Skin (%) |

| 2 hours | 0.5 ± 0.1 | 3.2 ± 0.4 | 1.5 ± 0.3 |

| 6 hours | 1.8 ± 0.3 | 8.5 ± 1.1 | 4.2 ± 0.6 |

| 12 hours | 3.5 ± 0.5 | 12.1 ± 1.5 | 7.8 ± 0.9 |

| 24 hours | 5.2 ± 0.7 | 9.8 ± 1.2 | 10.5 ± 1.3 |

| 48 hours | 4.8 ± 0.6 | 6.5 ± 0.8 | 9.2 ± 1.1 |

Table 2: Incorporation of 2-OHPA-d30 into 2-Hydroxy-Sphingomyelin (d18:1/2-OH-16:0-d30)

| Time Point | Brain (%) | Liver (%) | Skin (%) |

| 2 hours | < 0.1 | 0.8 ± 0.2 | 0.3 ± 0.1 |

| 6 hours | 0.4 ± 0.1 | 2.5 ± 0.4 | 1.1 ± 0.2 |

| 12 hours | 1.2 ± 0.2 | 5.1 ± 0.7 | 2.8 ± 0.4 |

| 24 hours | 2.5 ± 0.4 | 6.8 ± 0.9 | 4.5 ± 0.6 |

| 48 hours | 3.1 ± 0.5 | 5.2 ± 0.7 | 5.1 ± 0.7 |

Table 3: Incorporation of 2-OHPA-d30 into 2-Hydroxy-Glucosylceramide (d18:1/2-OH-16:0-d30)

| Time Point | Brain (%) | Liver (%) | Skin (%) |

| 2 hours | 0.2 ± 0.05 | 1.1 ± 0.2 | 0.8 ± 0.1 |

| 6 hours | 0.8 ± 0.1 | 3.9 ± 0.5 | 2.5 ± 0.3 |

| 12 hours | 1.9 ± 0.3 | 6.2 ± 0.8 | 5.1 ± 0.6 |

| 24 hours | 3.1 ± 0.4 | 5.5 ± 0.7 | 7.2 ± 0.9 |

| 48 hours | 2.9 ± 0.4 | 4.1 ± 0.5 | 6.8 ± 0.8 |

Conclusion

The use of this compound as a metabolic tracer in animal models provides a robust method for investigating the dynamics of 2-hydroxy-sphingolipid metabolism. The protocols and data presented here offer a framework for designing and executing such studies. This approach can be invaluable for understanding the role of these lipids in health and disease, and for evaluating the efficacy of therapeutic interventions targeting sphingolipid pathways. Researchers can adapt these protocols to suit their specific animal models and research questions.

References

- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated data-driven mass spectrometry for improved analysis of lipids with dual dissociation techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Hydroxypalmitic Acid-d30 by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxypalmitic acid and its deuterated internal standard, 2-Hydroxypalmitic acid-d30, in a biological matrix. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) in negative ion mode. This method is suitable for use in research, clinical, and drug development settings where the accurate quantification of this hydroxylated fatty acid is required.

Introduction

2-Hydroxypalmitic acid is a hydroxylated fatty acid that plays a role in various biological processes. Accurate and reliable quantification of this analyte in biological samples is crucial for understanding its physiological and pathological significance. LC-MS/MS offers high selectivity and sensitivity for the analysis of fatty acids.[1][2] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental

Materials and Reagents

-

2-Hydroxypalmitic acid (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)